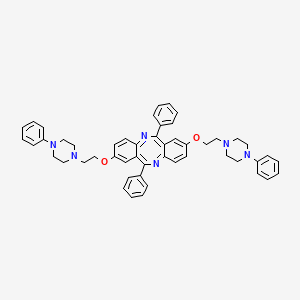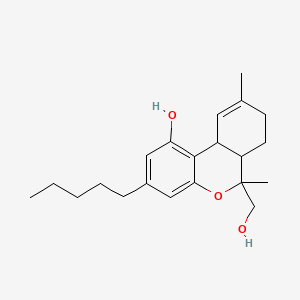
6-Hydroxymethyl-delta(9)-tetrahydrocannabinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxymethyl-delta(9)-tetrahydrocannabinol is a derivative of delta(9)-tetrahydrocannabinol, the primary psychoactive component of cannabis. This compound is of interest due to its potential therapeutic applications and unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxymethyl-delta(9)-tetrahydrocannabinol typically involves the hydroxylation of delta(9)-tetrahydrocannabinol. This can be achieved through various chemical reactions, including the use of oxidizing agents under controlled conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced purification techniques such as chromatography to isolate the desired compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxymethyl-delta(9)-tetrahydrocannabinol can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more hydroxylated derivatives, while reduction may produce less oxidized forms of the compound.
Applications De Recherche Scientifique
6-Hydroxymethyl-delta(9)-tetrahydrocannabinol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the chemical behavior of cannabinoids.
Biology: Investigated for its effects on biological systems, including its interaction with cannabinoid receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new pharmaceuticals and other cannabinoid-based products.
Mécanisme D'action
The mechanism of action of 6-Hydroxymethyl-delta(9)-tetrahydrocannabinol involves its interaction with cannabinoid receptors in the body, particularly the CB1 and CB2 receptors. These interactions can modulate various signaling pathways, leading to effects such as pain relief, anti-inflammation, and modulation of mood and appetite.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other hydroxylated derivatives of delta(9)-tetrahydrocannabinol, such as 11-Hydroxy-delta(9)-tetrahydrocannabinol and 8-Hydroxy-delta(9)-tetrahydrocannabinol.
Uniqueness
6-Hydroxymethyl-delta(9)-tetrahydrocannabinol is unique due to its specific hydroxylation pattern, which can influence its chemical properties and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
96551-58-5 |
|---|---|
Formule moléculaire |
C21H30O3 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
6-(hydroxymethyl)-6,9-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol |
InChI |
InChI=1S/C21H30O3/c1-4-5-6-7-15-11-18(23)20-16-10-14(2)8-9-17(16)21(3,13-22)24-19(20)12-15/h10-12,16-17,22-23H,4-9,13H2,1-3H3 |
Clé InChI |
AFSGVVWOXYAPKB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)CO)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



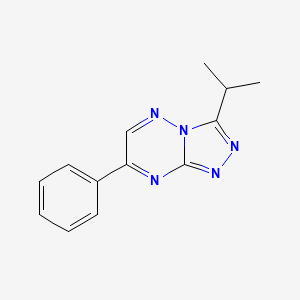
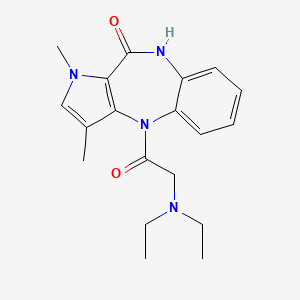



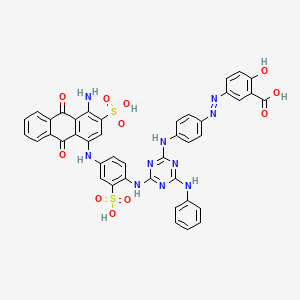



![(E)-but-2-enedioic acid;4-[2-(methylaminomethyl)phenyl]sulfanylbenzene-1,2-diol](/img/structure/B12743418.png)


